molecular formula C15H12O5 B191300 1-Hydroxy-3,7-dimethoxyxanthone CAS No. 13379-35-6

1-Hydroxy-3,7-dimethoxyxanthone

Cat. No. B191300
CAS RN: 13379-35-6
M. Wt: 272.25 g/mol
InChI Key: FWBPZAVSTQBRKT-UHFFFAOYSA-N
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Description

1-Hydroxy-3,7-dimethoxyxanthone is a chemical compound with the molecular formula C15H12O5 . It has an average mass of 272.253 Da and a monoisotopic mass of 272.068481 Da .


Synthesis Analysis

The synthesis of xanthone derivatives, including 1-Hydroxy-3,7-dimethoxyxanthone, involves various chemical and spectroscopic methods . For instance, one method starts with the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-3,7-dimethoxyxanthone is determined by its molecular formula, C15H12O5 . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .


Chemical Reactions Analysis

Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .


Physical And Chemical Properties Analysis

1-Hydroxy-3,7-dimethoxyxanthone has a density of 1.36g/cm3, a boiling point of 483.7ºC at 760mmHg, and a flash point of 186.2ºC . Its exact mass is 272.06800, and it has a LogP of 2.66900 .

Scientific Research Applications

  • Bioactive Xanthones in Medicinal Plants : Xanthones like 1-Hydroxy-3,7-dimethoxyxanthone, found in medicinal plants like Gentianopsis paludosa and Halenia elliptica, are subject to research for their potential medicinal properties. These studies often focus on the separation, analysis, and transformation of these compounds to understand their biological activities (Cheng et al., 2010); (Yuan et al., 2006).

  • Cytotoxic and Antioxidant Activities : Research has identified various xanthones, including 1-Hydroxy-3,7-dimethoxyxanthone, from plants like Garcinia nobilis and Polygala caudata. These studies explore their cytotoxic activities against cancer cell lines and their antioxidant properties (Fouotsa et al., 2014); (Lin et al., 2005).

  • Identification in Various Plant Species : Several studies focus on identifying and isolating xanthones, including 1-Hydroxy-3,7-dimethoxyxanthone, from different plant species. These studies contribute to understanding the chemical diversity and potential uses of these compounds in various plants (Dreyer & Bourell, 1981); (Feng et al., 2011).

  • Therapeutic Potential in Traditional Medicine : Research on xanthones, including 1-Hydroxy-3,7-dimethoxyxanthone, often explores their role in traditional medicine, investigating their potential therapeutic applications, such as anti-HIV, antibacterial, and antifungal activities (Reutrakul et al., 2006); (Tene et al., 2008).

  • Phytochemical Investigations : Studies also involve the phytochemical investigation of xanthones in various plants, aiming to understand their distribution, structure, and potential applications in pharmacology (Sullivan et al., 1977); (Tanaka & Takaishi, 2006).

Future Directions

The future directions of research on 1-Hydroxy-3,7-dimethoxyxanthone could involve further exploration of its bioactivities and potential applications. For instance, research on xanthones has received much attention in recent years , and this compound, with its unique substitutions, could be a focus of future studies.

properties

IUPAC Name

1-hydroxy-3,7-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-8-3-4-12-10(5-8)15(17)14-11(16)6-9(19-2)7-13(14)20-12/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBPZAVSTQBRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158369
Record name Xanthen-9-one, 3,7-dimethoxy-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxy-3,7-dimethoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Hydroxy-3,7-dimethoxyxanthone

CAS RN

13379-35-6
Record name 1-Hydroxy-3,7-dimethoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13379-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthen-9-one, 3,7-dimethoxy-1-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthen-9-one, 3,7-dimethoxy-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-3,7-dimethoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169 - 170 °C
Record name 1-Hydroxy-3,7-dimethoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
T Fujita, L Da-You, S Ueda, Y Takeda - Phytochemistry, 1992 - Elsevier
From the roots of Polygala tenuifolia, six new xanthones, 3-hydroxy-2,8-dimethoxyxanthone, 7-hydroxy-1,2,3-trimethoxyxanthone, 3-hydroxy-1,2,7-trimethoxyxanthone, 1,7-dimethoxy-2,…
Number of citations: 74 www.sciencedirect.com
Y Jiang, PF Tu - Phytochemistry, 2002 - Elsevier
Four xanthone O-glycosides, polygalaxanthones IV–VII were isolated from the roots of Polygala tenuifolia Willd., together with eight known compounds. The structures of the four …
Number of citations: 73 www.sciencedirect.com
HD Locksley, IG Murray - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Ten metabolites, hydrocotoin (2-hydroxy-4,6-dimethoxybenzophenone), 2,3′-dihydroxy-4,6-dimethoxybenzophenone, 1,3,5-trihydroxyxanthone, 4′,5′-dihydro-1,6,7-trihydroxy-4′,4…
Number of citations: 52 pubs.rsc.org
X Hui-Qing, M Xue-Mei, W Shui-Xian, X Xue-Lei… - Chemistry of Natural …, 2011 - Springer
Gentianopsis is a genus of the Gentianaceae family comprising about twenty-four species, which are distributed in Asia, Europe, and North America. Gentianopsis paludosa (Hook. f.) …
Number of citations: 2 link.springer.com
T Matsushima, A Araki, O Yagame… - Mutation Research …, 1985 - Elsevier
The mutagenicities of naturally occurring xanthones were tested in Salmonella typhimurium TA100, TA98, TA97, and TA2637 by the preincubation method. Xanthydrol, gentisein, …
Number of citations: 32 www.sciencedirect.com
G Sullivan, FD Stiles, KHA Rosler - Journal of Pharmaceutical …, 1977 - Wiley Online Library
Six polyoxygenated xanthones were isolated from the roots of Eustoma grandiflorum (Raf.) Shinners collected in Texas. Structural elucidation of five of these xanthones (1‐hydroxy‐3,7‐…
Number of citations: 26 onlinelibrary.wiley.com
M Tene, P Tane, JR Kuiate, J de Dieu Tamokou… - Planta …, 2008 - thieme-connect.com
A new rearranged nor-secoiridoid, anthocleistenolide (1), along with the known 1-hydroxy-3, 7-dimethoxyxanthone (2), 1-hydroxy-3, 7, 8-trimethoxyxanthone (3), 7α-hydroxysitosterol (4…
Number of citations: 22 www.thieme-connect.com
H WANG, C TAN, Y DU, X BAI… - China Journal of Chinese …, 2004 - pesquisa.bvsalud.org
OBJECTIVE To study the chemical constituents from the herb of Gentianopsis paludosa. METHOD Column chromatogrophy and spectral analysis were used to isolate and identify the …
Number of citations: 11 pesquisa.bvsalud.org
RR You, XQ Chen, DD He, CG Huang… - Zhongguo Zhong yao …, 2017 - europepmc.org
The present work is to study the chemical constituents from petroleum ether fraction of Tibetan medicine Swertia chirayita by column chromatography and recrystallization. The …
Number of citations: 7 europepmc.org
Y Yuan, B Cui, Y Zhang, S Li - Zhongguo Zhong yao za zhi …, 2010 - europepmc.org
The xanthones in the ethyl acetate extract of Comastoma pedunlulatum were investigated. The chromatographic and spectroscopic techniques were used to isolate and identify the …
Number of citations: 6 europepmc.org

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